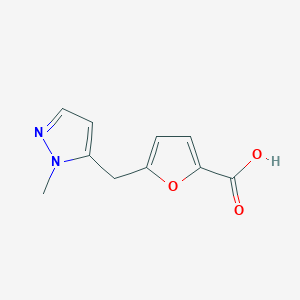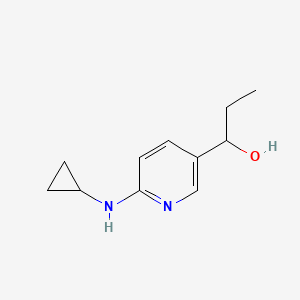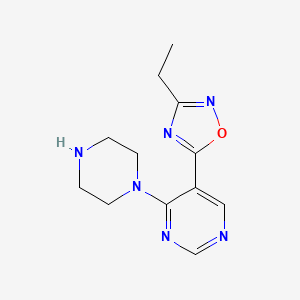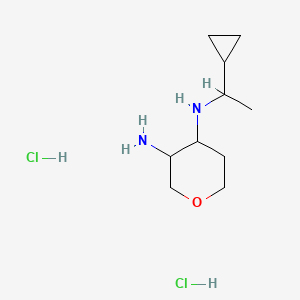
N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O. It is known for its unique structure, which includes a cyclopropyl group and a tetrahydropyran ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride typically involves multiple steps. One common method includes the reaction of a cyclopropylamine derivative with a tetrahydropyran intermediate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or pyran groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diamine
- N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diamine monohydrochloride
Uniqueness
N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride is unique due to its specific combination of a cyclopropyl group and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H22Cl2N2O |
|---|---|
Molecular Weight |
257.20 g/mol |
IUPAC Name |
4-N-(1-cyclopropylethyl)oxane-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-7(8-2-3-8)12-10-4-5-13-6-9(10)11;;/h7-10,12H,2-6,11H2,1H3;2*1H |
InChI Key |
YAQRBVWCZUKENH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC2CCOCC2N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


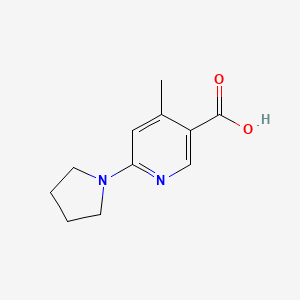
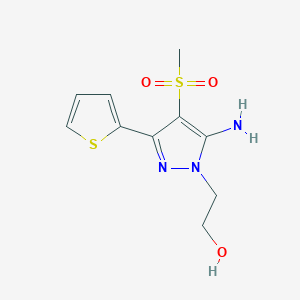
![6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B15057037.png)

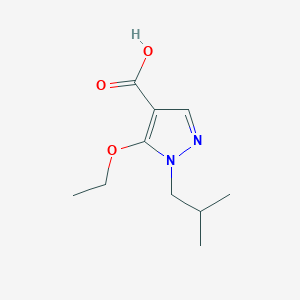
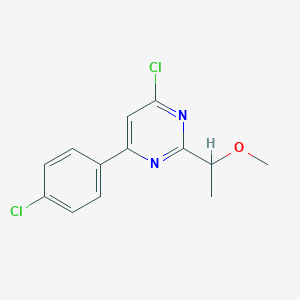
![2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B15057055.png)
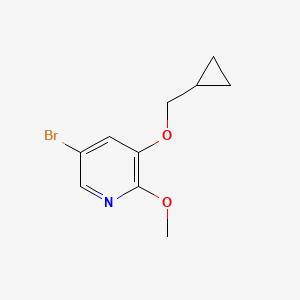
![1-([1,1'-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15057067.png)
